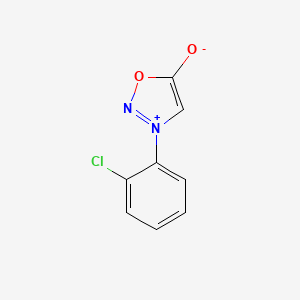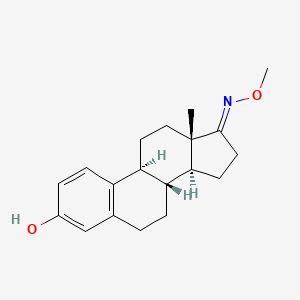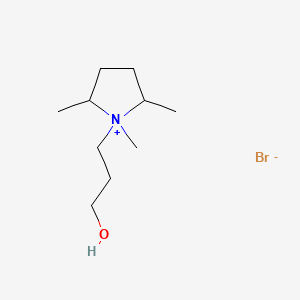
1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide is a quaternary ammonium compound with a unique structure that includes a pyrrolidine ring substituted with hydroxypropyl and trimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide typically involves the reaction of 1,2,5-trimethylpyrrolidine with 3-bromopropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-bromopropanol is replaced by the pyrrolidine nitrogen, forming the quaternary ammonium compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxypropyl group to a primary alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halide exchange reactions can be facilitated by using silver nitrate (AgNO3) or other halide salts.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Corresponding halide salts.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a biocompatible ionic liquid in enzyme-catalyzed reactions.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, the hydroxypropyl group may enhance solubility and facilitate the compound’s interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
3-Brompropan-1-ol: Shares the hydroxypropyl group but lacks the pyrrolidine ring.
1-Propanol, 3-bromo-: Similar structure but different functional groups.
Uniqueness: 1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide is unique due to its combination of a quaternary ammonium group and a hydroxypropyl group, which imparts distinct chemical and biological properties. Its ability to act as a phase transfer catalyst and its potential antimicrobial activity set it apart from other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and properties make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
2078-38-8 |
|---|---|
Molekularformel |
C10H22BrNO |
Molekulargewicht |
252.19 g/mol |
IUPAC-Name |
3-(1,2,5-trimethylpyrrolidin-1-ium-1-yl)propan-1-ol;bromide |
InChI |
InChI=1S/C10H22NO.BrH/c1-9-5-6-10(2)11(9,3)7-4-8-12;/h9-10,12H,4-8H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XMNACLDJLGHPSI-UHFFFAOYSA-M |
Kanonische SMILES |
CC1CCC([N+]1(C)CCCO)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


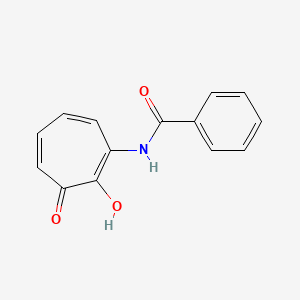
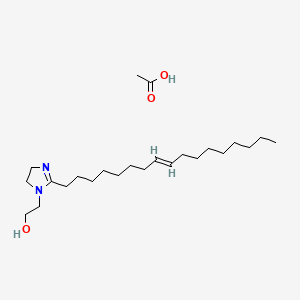
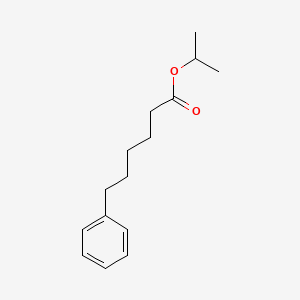
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid](/img/structure/B14747945.png)
![N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide](/img/structure/B14747946.png)
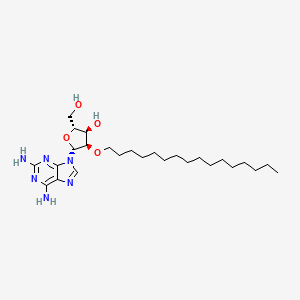
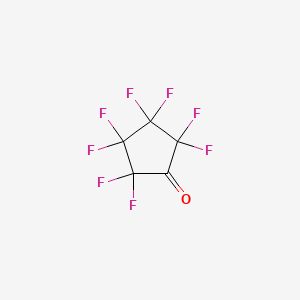
![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)
![Tricyclo[3.3.0.02,6]octane](/img/structure/B14747983.png)
![19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione](/img/structure/B14747986.png)
